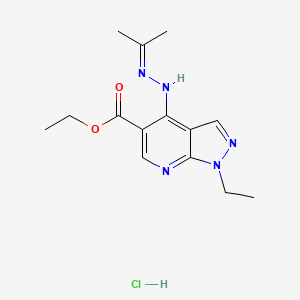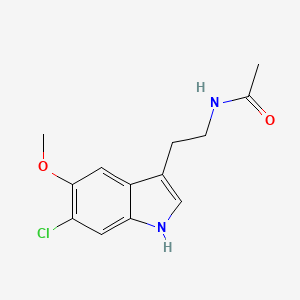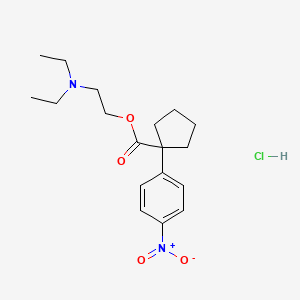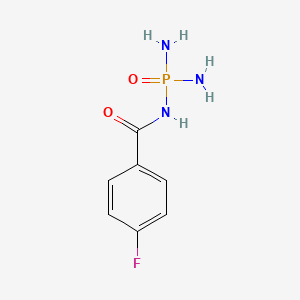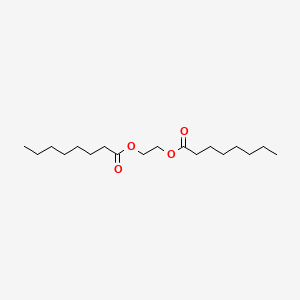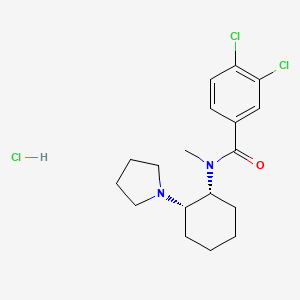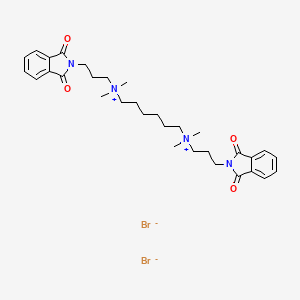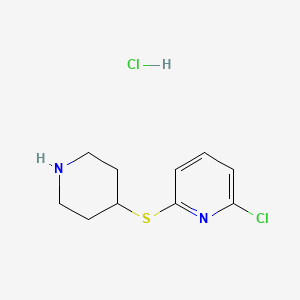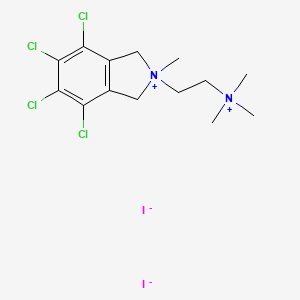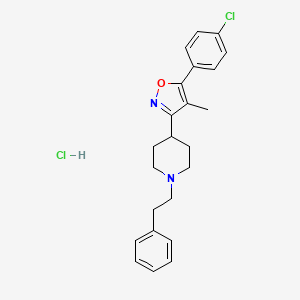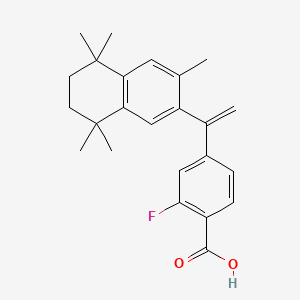
Fluorobexarotene
Descripción general
Descripción
Fluorobexarotene is a synthetic organic compound known for its potent activity as a retinoid-X-receptor (RXR) agonist. It has a high binding affinity for RXRα receptors, with a K_i value of 12 nM and an EC_50 value of 43 nM . This compound is structurally related to bexarotene but exhibits a 75% greater RXR binding affinity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fluorobexarotene involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the naphthalene ring system through a series of cyclization reactions.
Introduction of the fluorine atom: This is typically achieved using electrophilic fluorination reagents under controlled conditions.
Final coupling reactions: These steps involve the coupling of the fluorinated naphthalene core with benzoic acid derivatives to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: These parameters are optimized to maximize the efficiency of each step.
Purification methods: Techniques such as recrystallization and chromatography are employed to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Fluorobexarotene undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Fluorobexarotene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study RXR agonist activity and binding affinity.
Biology: Investigated for its role in modulating gene expression and cellular differentiation.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in targeting RXR receptors.
Mecanismo De Acción
Fluorobexarotene exerts its effects by binding to retinoid-X-receptors (RXRs), which are nuclear receptors involved in regulating gene expression. Upon binding, it activates RXR receptors, leading to the modulation of target genes involved in cell proliferation, differentiation, and apoptosis. The molecular targets include RXRα, RXRβ, and RXRγ receptors .
Comparación Con Compuestos Similares
Bexarotene: A related RXR agonist with lower binding affinity compared to Fluorobexarotene.
9-cis-Retinoic Acid: An endogenous RXR agonist with broader receptor activity.
Docosahexaenoic Acid: Another endogenous RXR agonist with different biological roles.
Uniqueness of this compound: this compound stands out due to its high binding affinity and selectivity for RXRα receptors. This makes it a valuable tool in research and potential therapeutic applications, particularly in cancer treatment .
Propiedades
IUPAC Name |
2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKAWHRSPCHMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021433 | |
| Record name | Fluorobexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190848-23-7 | |
| Record name | Fluorobexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)

